molecular formula C15H17F3N4O2 B2816503 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2198358-74-4

2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2816503
CAS No.: 2198358-74-4
M. Wt: 342.322
InChI Key: XHHWEIDPJIJAMB-UHFFFAOYSA-N
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Description

2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic compound featuring a combination of heterocyclic structures

Preparation Methods

Mechanism of Action

Biological Activity

The compound 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a synthetic organic molecule that integrates a trifluoromethyl group, a pyridine ring, and an oxadiazole moiety. This unique structural combination has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

PropertyValue
Molecular Formula C15H20F3N4O2
Molecular Weight 342.32 g/mol
IUPAC Name This compound
CAS Number 2198358-74-4

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a broad spectrum of biological activities. The presence of the oxadiazole moiety in this compound is associated with various pharmacological effects:

  • Antimicrobial Activity : The oxadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have reported that these compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Compounds similar to this one have demonstrated cytotoxic effects against different cancer cell lines. For example, derivatives of oxadiazole have been reported to exhibit activity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells .
  • Anti-inflammatory Effects : The trifluoromethyl group is known to enhance the anti-inflammatory potential of compounds. Research has indicated that related oxadiazole derivatives possess anti-inflammatory activities by inhibiting cyclooxygenases (COX) .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in various cellular processes .
  • Receptor Modulation : It may also act on specific receptors involved in inflammatory and cancer pathways, potentially leading to reduced proliferation of tumor cells .

Case Studies

Several studies have highlighted the biological activity of compounds related to this structure:

  • Antimicrobial Study : A study conducted by Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives. Compounds were tested against Mycobacterium bovis with promising results indicating strong inhibition .
  • Anticancer Activity : A recent publication demonstrated that 1,2,4-Oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 50 µM . The specific interactions and binding affinities were analyzed using molecular docking studies.

Summary of Findings

The compound this compound shows considerable promise in various therapeutic areas due to its unique chemical structure and associated biological activities:

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of COX enzymes

Properties

IUPAC Name

2-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c16-15(17,18)12-2-1-3-13(20-12)23-9-11-4-6-22(7-5-11)8-14-21-19-10-24-14/h1-3,10-11H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHWEIDPJIJAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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